Silane, (1-cyclohexen-1-yloxy)dimethylphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1-cyclohexen-1-yloxy)dimethylphenyl- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a cyclohexenyl group and a dimethylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-cyclohexen-1-yloxy)dimethylphenyl- typically involves the reaction of cyclohexen-1-ol with dimethylphenylchlorosilane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired silane compound .
Industrial Production Methods
In an industrial setting, the production of Silane, (1-cyclohexen-1-yloxy)dimethylphenyl- may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often employing advanced techniques such as distillation and chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1-cyclohexen-1-yloxy)dimethylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The silane group can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silane, (1-cyclohexen-1-yloxy)dimethylphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including as a component in medical devices.
Wirkmechanismus
The mechanism by which Silane, (1-cyclohexen-1-yloxy)dimethylphenyl- exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with oxygen and nitrogen-containing groups, making it useful in cross-linking and surface modification applications. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, (1-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl-
- 1-(Trimethylsiloxy)cyclohexene
- Dimethylphenylsilane
Uniqueness
Silane, (1-cyclohexen-1-yloxy)dimethylphenyl- is unique due to its specific combination of a cyclohexenyl group and a dimethylphenyl group bonded to a silane. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in specialized applications .
Eigenschaften
CAS-Nummer |
65335-74-2 |
---|---|
Molekularformel |
C14H20OSi |
Molekulargewicht |
232.39 g/mol |
IUPAC-Name |
cyclohexen-1-yloxy-dimethyl-phenylsilane |
InChI |
InChI=1S/C14H20OSi/c1-16(2,14-11-7-4-8-12-14)15-13-9-5-3-6-10-13/h4,7-9,11-12H,3,5-6,10H2,1-2H3 |
InChI-Schlüssel |
WMZDUHMEGIJHMO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)OC2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.